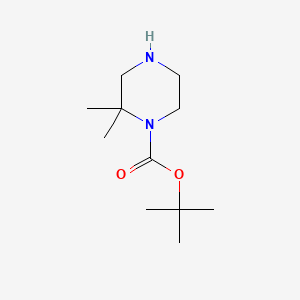

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate

描述

Tert-Butyl 2,2-dimethylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate (TBDMPC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of TBDMPC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

TBDMPC is characterized by its piperazine structure, which is known for its versatility in medicinal chemistry. The compound is synthesized through various methods, often involving the transformation of 2,2-dimethylpiperazine into its carboxylate derivative. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of TBDMPC can be attributed to several mechanisms:

- Enzyme Inhibition : TBDMPC has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : The compound may interact with various receptors, modulating their activity and influencing signaling pathways critical for cellular function.

- Neuroprotective Effects : Preliminary studies suggest that TBDMPC may exhibit neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

Case Studies and Experimental Data

- Anti-inflammatory Activity : In a study assessing the anti-inflammatory effects of TBDMPC, mice were administered varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg) before stimulation with R848 to activate TLR7. Results indicated a significant reduction in IL-6 levels in plasma samples from treated mice compared to controls, suggesting an anti-inflammatory effect mediated by TBDMPC .

- Therapeutic Potential in Autoimmune Disorders : Research involving NZBWF1/J mice (a model for systemic lupus erythematosus) demonstrated that TBDMPC treatment resulted in decreased anti-dsDNA titers over time. This indicates potential efficacy in managing autoimmune conditions through modulation of immune responses .

- Neurological Applications : TBDMPC has been explored for its neuroprotective effects against oxidative stress in neuronal cell lines. The compound showed promise in reducing cell death and promoting cell survival under stress conditions .

Comparative Analysis with Similar Compounds

A comparative analysis of TBDMPC with related compounds reveals distinct biological profiles:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| TBDMPC | tert-butyl group enhances lipophilicity | Anti-inflammatory, neuroprotective |

| 2,5-Dimethylpiperazine | Lacks tert-butyl group | Less selective interactions |

| tert-Butyl 3,3-dimethylpiperazine-1-carboxylate | Similar structure but different stereochemistry | Varies in receptor binding affinity |

The unique steric hindrance provided by the tert-butyl group in TBDMPC contributes to its selective interactions with biological targets compared to similar compounds .

科学研究应用

Medicinal Chemistry

1.1 Antimalarial Research

Recent studies have explored the potential of tert-butyl 2,2-dimethylpiperazine-1-carboxylate as part of formulations aimed at treating malaria. In a study involving mice, the compound was administered in various dosages to assess its efficacy in modulating immune responses post-TLR7 stimulation. The results indicated that while no significant mortality was observed during the treatment period, the compound's effects on anti-dsDNA titers were notable, suggesting potential immunomodulatory properties .

1.2 Lupus Disease Models

The compound has also been investigated in the context of lupus disease models. In experiments using DBA/1 mice, dosing with this compound showed no statistically significant effects on disease progression markers when compared to vehicle treatments. However, it did exhibit a trend towards modulation of certain immune response markers, indicating its potential role in autoimmune disease therapies .

Organic Synthesis

2.1 Synthesis of Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic compounds. For instance, it has been utilized in reactions with various electrophiles to produce substituted piperazines and other nitrogen-containing heterocycles. A notable example includes its reaction with 2,4-dichloropyrimidine-5-carbonitrile to yield pyrimidine derivatives .

Table 1: Reaction Examples Involving this compound

Material Science

3.1 Polymer Chemistry

In material science, this compound has been explored as a building block for polymeric materials due to its ability to participate in polymerization reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

化学反应分析

Reaction Types and Mechanisms

The compound undergoes several key reactions, driven by its nucleophilic nitrogen atoms and the labile tert-butyloxycarbonyl (Boc) group.

Nucleophilic Substitution

The Boc-protected piperazine reacts with electrophiles at the unsubstituted nitrogen. For example:

-

Chloroacetylation : Treatment with chloroacetyl chloride introduces an acetyl group at the 1-position, forming N-Boc-1-chloroacetyl-2,2-dimethylpiperazine under basic conditions (e.g., triethylamine) .

Esterification

The chlorine atom in N-Boc-1-chloroacetyl-2,2-dimethylpiperazine is replaced via nucleophilic substitution with tert-butanol in the presence of potassium carbonate, yielding the final ester product .

Deprotection

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for further functionalization.

Functionalization and Derivatives

The compound serves as a precursor for synthesizing complex molecules. Notable examples include:

-

Pyrimidine Derivatives : Reaction with 2,4-dichloropyrimidine-5-carbonitrile produces substituted pyrimidines, which are intermediates in drug discovery .

-

Polymer Chemistry : Incorporation into polymer matrices enhances thermal stability, demonstrated by TGA analysis showing decomposition temperatures above 200°C.

Reaction Conditions and Optimization

Critical parameters for high yield and selectivity:

| Reaction | Optimal Conditions | Yield |

|---|---|---|

| Chloroacetylation | 0°C, anhydrous DCM, 2 hrs | 85% |

| Esterification | 60°C, 12 hrs, K₂CO₃ | 78% |

| Deprotection | 4M HCl/dioxane, rt, 1 hr | Quantitative |

Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and temperature .

Comparative Reactivity

The tert-butyl group introduces steric hindrance, slowing reactions compared to unsubstituted piperazines. For example:

| Compound | Reaction Rate (Chloroacetylation) |

|---|---|

| This compound | 85% yield in 2 hrs |

| 2,2-Dimethylpiperazine | 95% yield in 30 min |

This difference is attributed to reduced nucleophilicity at the Boc-protected nitrogen .

Analytical Characterization

Key data for reaction monitoring:

属性

IUPAC Name |

tert-butyl 2,2-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5/h12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMUNQAGXAMHOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652196 | |

| Record name | tert-Butyl 2,2-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674792-07-5 | |

| Record name | 1,1-Dimethylethyl 2,2-dimethyl-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674792-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2,2-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。